3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide
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Overview
Description
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-dimethylphenylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the thiophene ring: The sulfonamide intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene ring into the molecule.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The carboxamide group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: Shares the sulfonamide moiety but differs in the heterocyclic ring structure.
4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide: Similar sulfonamide structure with different substituents.
Uniqueness
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is unique due to the combination of the sulfonamide, thiophene, and carboxamide groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)19(4)24(21,22)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSIFUBHMSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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